molecular formula C14H12ClNO B3037715 (4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 55606-33-2

(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate

Cat. No. B3037715
CAS RN: 55606-33-2
M. Wt: 245.7 g/mol
InChI Key: INXQSSLJFSDAJI-YBEGLDIGSA-N
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Description

4-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate, also known as 4-chlorobenzylideneammonium chlorobenzoate, is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 254.6 g/mol. This compound has a variety of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Electrochemical Properties and Applications

Quaternary ammonium salts have been evaluated for their electrochemical properties, particularly in the context of electric double-layer capacitor applications. These salts, characterized by various substituents on the nitrogen atom, form ionic liquids with wide potential windows and high ionic conductivities, making them practical for use in electrochemical capacitors. Such capacitors, comprising activated carbon electrodes and specific ionic liquids as the electrolyte, exhibit higher capacity and better charge-discharge cycle durability compared to conventional electrolytes (Sato, Masuda, & Takagi, 2004).

Antimicrobial Applications

Quaternary ammonium salts, including those with structures similar to "(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate," have been investigated for imparting durable antimicrobial properties to cotton fabrics. These compounds, including cetylpyridinium chloride and benzyldimethylhexadecyl ammonium chloride, demonstrate significant antimicrobial activity, suggesting their potential in developing antimicrobial textiles (Son, Kim, Ravikumar, & Lee, 2006).

Corrosion Inhibition

Research on dithiocarbamate compounds, which share functional group similarities with quaternary ammonium salts, indicates their efficacy as corrosion inhibitors for mild steel in acidic solutions. These inhibitors adsorb onto the metal surface, offering protection against corrosion, highlighting the potential of related quaternary ammonium compounds in corrosion inhibition (Kıcır, Tansuğ, Erbil, & Tüken, 2016).

Herbicide Formulation

Quaternary ammonium salts have also been synthesized with specific anions to create herbicidal ionic liquids (HILs). These HILs, designed with various cations, exhibit improved physicochemical properties and herbicidal activity compared to conventional herbicides. This innovative approach to herbicide formulation suggests a potential reduction in environmental impact and enhanced efficacy in weed control (Marcinkowska, Praczyk, Gawlak, Niemczak, & Pernak, 2017).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-14-8-6-13(7-9-14)11-16(17)10-12-4-2-1-3-5-12/h1-10H,11H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXQSSLJFSDAJI-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](CC2=CC=C(C=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](/CC2=CC=C(C=C2)Cl)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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